1-[4-(Methylsulfanyl)phenyl]butan-2-one
Description
1-[4-(Methylsulfanyl)phenyl]butan-2-one (IUPAC name: 4-[(4-Methylphenyl)sulfanyl]butan-2-one) is a β-thiaketone characterized by a butan-2-one backbone (ketone group at position 2) substituted with a para-methylsulfanylphenyl group. Its molecular formula is C₁₁H₁₄OS, with a molar mass of 194.29 g/mol .
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
ZGWJWTIJZNHZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Crystallographic Data
Crystal structure analysis reveals a planar phenyl ring and a gauche conformation of the methylsulfanyl group relative to the ketone. This arrangement influences intermolecular interactions, such as van der Waals forces and C–H···O hydrogen bonds, critical for its stability and reactivity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Substituent Impact on Reactivity and Bioactivity
Electron-Donating vs. Withdrawing Groups :
- The methylsulfanyl (–SMe) group in the target compound donates electrons via resonance, stabilizing intermediates in synthetic pathways .
- In contrast, the trifluoromethyl (–CF₃) group (electron-withdrawing) enhances electrophilicity, making the ketone more reactive toward nucleophiles .
- The hydroxyl (–OH) group increases polarity and hydrogen-bonding capacity, improving aqueous solubility .
- Biological Activity: The phenoxy-substituted analog (C₂₀H₂₂O₃) exhibits significant α-glucosidase inhibition, outperforming the control drug acarbose (IC₅₀: 10.30 vs. 12.00 µg/mL) . This suggests that bulky substituents on the phenyl ring enhance enzyme interaction.
Physical Properties and Handling
- 4-Phenyl-2-butanone is a liquid at room temperature, typical of simple aromatic ketones .
- The trifluoromethyl analog is a stable powder but requires refrigeration (4°C) due to sensitivity .
- The pentanedione derivative (C₁₂H₁₄O₂S) has a higher density (1.13 g/cm³) and melting point (75–78°C), attributed to stronger intermolecular forces from the dual ketone groups .
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